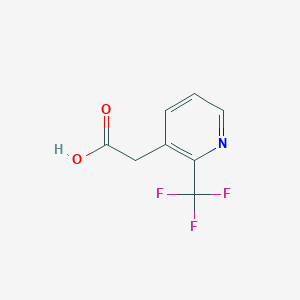

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid

描述

属性

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMUBBXXSAUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000568-14-8 | |

| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Acylation of 2-(Trifluoromethyl)pyridin-3-amine with Acetic Anhydride

One straightforward method involves the reaction of 2-(trifluoromethyl)pyridin-3-amine with acetic anhydride under controlled conditions. This approach yields this compound by acylation of the amino group, followed by hydrolysis to the acid form. This method is noted for its simplicity and relatively mild conditions.

| Parameter | Details |

|---|---|

| Starting Material | 2-(Trifluoromethyl)pyridin-3-amine |

| Reagent | Acetic anhydride |

| Reaction Conditions | Appropriate temperature and time (not specified) |

| Product Purity | High, with standard purification |

| Yield | Not explicitly reported |

| Notes | Requires careful handling due to corrosivity |

This method is commonly cited in chemical databases and is suitable for laboratory-scale synthesis.

Synthesis via 3-Cyanopyridine and Lewis Acid Catalysis

Another prominent synthetic route starts from 3-cyanopyridine, which undergoes trifluoromethylation using trifluoroacetic acid in the presence of a Lewis acid catalyst. This reaction produces 3-cyano-2-(trifluoromethyl)pyridine, which is subsequently converted to the target acetic acid through hydrolysis or esterification steps.

| Step | Description |

|---|---|

| Initial Substrate | 3-Cyanopyridine |

| Key Reagents | Trifluoroacetic acid, Lewis acid catalyst |

| Intermediate | 3-Cyano-2-(trifluoromethyl)pyridine |

| Conversion to Acid | Hydrolysis or esterification |

| Advantages | Allows introduction of trifluoromethyl group regioselectively |

| Challenges | Requires control of Lewis acid catalysis and hydrolysis conditions |

This method is favored for its regioselectivity and ability to introduce the trifluoromethyl group efficiently.

Multi-Step Synthesis Involving Halogenated Pyridine Derivatives and Coupling Reactions

Advanced synthetic protocols involve halogenated pyridine intermediates such as 5-chloro-2-(trifluoromethyl)pyridin-3-amine, which undergo coupling reactions with acyl chlorides or other activated carboxylic acid derivatives. For example, the use of oxalyl chloride to convert picolinic acid derivatives into acid chlorides, followed by amide bond formation and subsequent hydrolysis, has been documented.

| Step | Description |

|---|---|

| Starting Material | 6-Bromopicolinic acid or halogenated pyridine amines |

| Activation | Conversion to acid chloride using oxalyl chloride and DMF |

| Coupling | Reaction with amine derivatives in presence of base (e.g., DIEA) |

| Workup | Extraction, drying, and purification by chromatography |

| Yield | Example: 84% for intermediate piperazine derivative |

| Notes | Requires inert atmosphere and careful temperature control |

This method is more complex but allows for structural diversification and incorporation of additional functional groups.

Catalytic Condensation and Hydrolysis from Bromo-N-(Trifluoromethyl)phenyl Pyridine Derivatives

Patent literature describes a method starting from bromo-N-(3-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine, which undergoes condensation with acetyl dimethyl malonate in DMF under nitrogen atmosphere at elevated temperatures (~120 °C). The reaction mixture is then subjected to hydrolysis and acidification to yield the target acetic acid with high purity and yields around 78-80%.

| Step | Description |

|---|---|

| Starting Material | Bromo-N-(3-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine |

| Condensation | With acetyl dimethyl malonate in DMF, 120 °C, 12 h |

| Hydrolysis | Sodium hydroxide treatment at 60 °C, 2 h |

| Acidification | pH adjusted to 2 with HCl, filtration |

| Purification | Recrystallization from ethanol |

| Yield | 78-80% |

| Purity | >99.6% by HPLC |

This method is industrially relevant due to its scalability and high purity of the product.

Boronate Ester Formation and Subsequent Hydrolysis

A more specialized method involves the lithiation of trifluoromethyl-substituted pyridine derivatives at low temperatures (−78 °C) followed by reaction with triisopropylborate to form boronate esters. Subsequent aqueous workup and acidification yield the corresponding acetic acid derivative.

| Step | Description |

|---|---|

| Starting Material | (Trifluoromethyl)pyridine |

| Reagents | n-Butyllithium, triisopropylborate |

| Conditions | −78 °C lithiation, gradual warming |

| Workup | Quenching with water, pH adjustment |

| Purification | Column chromatography |

| Notes | Requires anhydrous conditions and inert atmosphere |

This method is useful for preparing boronate intermediates for further functionalization and is well-documented in academic literature.

Comparative Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 2-(Trifluoromethyl)pyridin-3-amine | Acetic anhydride | Not reported | High | Simple, direct acylation | Limited detailed data |

| 2 | 3-Cyanopyridine | Trifluoroacetic acid, Lewis acid catalyst | Not reported | High | Regioselective trifluoromethylation | Requires Lewis acid control |

| 3 | Halogenated pyridine derivatives | Oxalyl chloride, bases, inert atmosphere | 84 (intermediate) | High | Allows structural diversification | Multi-step, complex |

| 4 | Bromo-N-(trifluoromethyl)phenyl pyridine amine | Acetyl dimethyl malonate, DMF, NaOH, HCl | 78-80 | >99.6 | High yield, scalable industrial method | Requires high temperature and careful control |

| 5 | (Trifluoromethyl)pyridine | n-BuLi, triisopropylborate, low temp | Not reported | High | Useful for boronate intermediates | Requires strict anhydrous conditions |

Research Findings and Notes

The trifluoromethyl group at the 2-position of the pyridine ring significantly enhances the lipophilicity and biological activity of the compound compared to other halogenated analogs.

The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.

Industrial methods favor routes that provide high yield and purity with scalable conditions, such as the condensation and hydrolysis approach described in patent CN106188040A.

Laboratory-scale syntheses often utilize lithiation and boronate ester formation for versatility in further functionalization.

Safety considerations include handling corrosive reagents like acetic anhydride and oxalyl chloride, and performing reactions under inert atmospheres to prevent side reactions.

化学反应分析

Types of Reactions: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid can undergo various chemical reactions, including:

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyridine derivatives.

科学研究应用

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is an organic compound that has a trifluoromethyl group attached to a pyridine ring, which is connected to an acetic acid moiety. It has a molecular weight of 205.13 g/mol .

IUPAC Name: 2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI: InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14)

SMILES: C1=CC(=NC=C1CC(=O)O)C(F)(F)F

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

- Biology It is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of agrochemicals, such as herbicides and fungicides, and in the production of advanced materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Preparation Methods

This compound can be prepared through the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the final product.

Target and Mode of Action

作用机制

The mechanism of action of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Pyridine Ring) | Molecular Weight | Key Functional Groups | Acidity (pKa) | Notable Applications |

|---|---|---|---|---|---|

| (2-Trifluoromethyl-pyridin-3-yl)-acetic acid | -CF₃ (2-position), -CH₂COOH (3-position) | 205.13 g/mol | Carboxylic acid, CF₃ | ~2.5–3.0 (estimated) | Metal chelation, catalysis, pharmaceuticals |

| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS 913839-73-3) | -CF₃ (6-position), -CH₂COOH (3-position) | 205.13 g/mol | Carboxylic acid, CF₃ | Similar to above | Coordination chemistry, environmental remediation |

| (3-Trifluoromethyl-pyridin-2-yl)-acetic acid (CAS 1000521-27-6) | -CF₃ (3-position), -CH₂COOH (2-position) | 205.13 g/mol | Carboxylic acid, CF₃ | Slightly higher (~3.0–3.5) | Potential use in agrochemicals |

| 2-(6-Methylpyridin-3-yl)acetic acid (CAS 19733-96-1) | -CH₃ (6-position), -CH₂COOH (3-position) | 151.16 g/mol | Carboxylic acid, CH₃ | ~4.5–5.0 | Biological studies, mild chelators |

| 2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid (CAS 1227592-95-1) | -Cl (2-position), -CF₃ (6-position), -CH₂COOH (3-position) | 239.58 g/mol | Carboxylic acid, CF₃, Cl | ~2.0–2.5 | Enhanced reactivity in halogenated environments |

Key Findings from Comparative Analysis

Electronic Effects :

- The trifluoromethyl group (-CF₃) in this compound significantly lowers the pKa of the carboxylic acid (estimated ~2.5–3.0) compared to methyl-substituted analogs (pKa ~4.5–5.0). This enhances its deprotonation capacity, making it a stronger chelator for metal ions like U(VI) .

- Chloro-substituted analogs (e.g., CAS 1227592-95-1) exhibit even higher acidity (pKa ~2.0–2.5) due to the combined electron-withdrawing effects of -Cl and -CF₃, though steric hindrance may reduce accessibility .

Structural Geometry: The position of substituents on the pyridine ring influences binding efficiency. For example, the 3-position acetic acid group in this compound allows optimal spatial arrangement for monodentate or bidentate coordination with metal ions, as seen in uranium sorption studies . In contrast, 6-substituted analogs (e.g., 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid) may exhibit reduced steric hindrance, improving adsorption kinetics .

Applications in Metal Sorption: Carboxylic acid-functionalized biochars (e.g., acetic acid-modified sludge biochar, ASBB) achieve >97% U(VI) removal at pH 6.0, attributed to -COO⁻ coordination .

Stability and Reusability :

- Trifluoromethyl groups enhance chemical stability against hydrolysis and oxidation compared to -CH₃ or -Cl substituents, extending the lifespan of adsorbents in acidic or radioactive environments .

生物活性

Overview

(2-Trifluoromethyl-pyridin-3-yl)-acetic acid, an organic compound with a molecular formula of C8H6F3NO2 and a molecular weight of 205.14 g/mol, is characterized by a trifluoromethyl-substituted pyridine structure. The trifluoromethyl group enhances its lipophilicity, which significantly influences its interaction with biological systems and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure

The structural characteristics of this compound are pivotal for its biological activity. The compound features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Acetic Acid Moiety : Contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves inhibition of specific enzymes crucial for bacterial metabolism.

2. Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. Research suggests it interacts with molecular targets involved in cancer cell proliferation and survival, although detailed mechanisms remain to be fully elucidated .

3. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to significant therapeutic effects. For instance, it has been investigated for its potential to inhibit branched-chain amino acid transaminases (BCATs), which play a key role in cancer metabolism .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-pyridin-3-yl-acetic acid | C8H7F2NO2 | Less lipophilic than the trifluoromethyl variant |

| 4-Trifluoromethyl-pyridine | C7H5F3N | Different biological activity profile |

| 2-Chloro-pyridin-3-yl-acetic acid | C8H6ClF2NO2 | Exhibits different reactivity |

The trifluoromethyl group in this compound significantly enhances its biological activity compared to these similar compounds, making it a unique candidate for further research and development .

Case Studies

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against MRSA strains, indicating potential as a therapeutic agent for resistant infections .

- Antitumor Mechanisms : Research highlighted the interaction of this compound with key signaling pathways in cancer cells, suggesting that it could inhibit tumor growth through multiple mechanisms .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that the compound effectively inhibits specific enzymes involved in amino acid metabolism, which could be leveraged for cancer treatment strategies .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Trifluoromethyl-pyridin-3-yl)-acetic acid?

- Methodology :

- Step 1 : Start with pyridin-3-yl-acetic acid derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling using a trifluoromethyl boronic ester) .

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98% purity threshold) .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | CuI, CF₃I, DMF, 80°C | 65–75 |

| Purification | Silica gel, EtOAc/Hex (1:3) | 90 |

Q. How should researchers handle and store this compound to ensure safety?

- Handling :

- Avoid inhalation and skin contact; use local exhaust ventilation .

- In case of spills, absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

- Storage :

- Keep in tightly sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Incompatibilities : Strong oxidizers (e.g., peroxides), bases (risk of exothermic reactions) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR :

- ¹H NMR : Expect aromatic protons at δ 7.5–8.5 ppm (pyridine ring) and α-CH₂ at δ 3.8–4.2 ppm.

- ¹⁹F NMR : Single peak near δ -60 ppm (CF₃ group) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound?

- Challenges :

- Signal splitting due to ¹⁹F-¹H coupling (e.g., trifluoromethyl group splitting adjacent protons) .

- Residual trifluoroacetic acid (TFA) in synthesis may obscure peaks (δ 1.1 ppm in ¹H NMR) .

- Solutions :

- Use deuterated DMSO-d₆ or CDCl₃ to minimize solvent interference.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Precipitate TFA salts with diethyl ether before analysis .

Q. What strategies optimize the crystallographic refinement of this compound using SHELX software?

- SHELX Workflow :

- Data Collection : Use high-resolution (≤1.0 Å) X-ray data to resolve CF₃ group disorder .

- Refinement (SHELXL) :

- Apply anisotropic displacement parameters for non-H atoms.

- Use restraints for CF₃ group if disorder persists .

- Validation : Check with PLATON for missed symmetry or twinning .

- Key Parameters :

| Metric | Target Value |

|---|---|

| R-factor | <0.05 |

| CCDC Deposition | Required for publication |

Q. How can conflicting data from HPLC and titration methods be reconciled in purity assessment?

- Root Causes :

- HPLC may detect non-acidic impurities (e.g., unreacted intermediates), while titration only quantifies free carboxylic acid .

- Resolution :

- Cross-validate with LC-MS to identify impurities.

- Use potentiometric titration (pH 8.3 endpoint) with NaOH, accounting for potential interference from residual TFA .

- Example Workflow :

| Method | Purity (%) | Notes |

|---|---|---|

| HPLC | 98.5 | Detects all UV-active species |

| Titration | 95.2 | Excludes non-acidic impurities |

Q. What are the challenges in synthesizing analogs with varying substituents on the pyridine ring?

- Challenges :

- Steric hindrance from the CF₃ group limits electrophilic substitution at the 2-position .

- Acid-sensitive intermediates may degrade during reaction .

- Solutions :

- Use directed ortho-metalation (DoM) with LDA to introduce substituents .

- Protect the carboxylic acid as a methyl ester during synthesis .

- Case Study :

| Analog | Substituent | Yield (%) |

|---|---|---|

| 6-Fluoro | F at C6 | 55 |

| 4-Nitro | NO₂ at C4 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。